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The isolation of high-quality genomic DNA from plant tissues is a foundational step for a
multitude of molecular applications, including PCR, DNA sequencing, and genetic engineering.
Plant tissues, however, present unique challenges due to the presence of rigid cell walls and
high concentrations of polysaccharides and polyphenols, which can interfere with DNA
extraction and downstream enzymatic reactions. The Cetyltrimethylammonium Bromide
(CTAB) method is a robust and widely adopted chemical-based technique designed to
overcome these challenges, enabling the extraction of pure, high-molecular-weight DNA from a
diverse range of plant species.

This document provides comprehensive application notes and a detailed protocol for the CTAB-
based DNA extraction method.

Principle of the CTAB Method

The CTAB method is a lysis and purification technique that leverages the properties of the
cationic detergent Cetyltrimethylammonium Bromide. In a high-salt buffer, CTAB effectively
lyses cell membranes and forms complexes with proteins and most polysaccharides. These
complexes are subsequently removed through a chloroform extraction step, while the DNA
remains in the aqueous phase. The DNA is then precipitated using isopropanol or ethanol,
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yielding a purified DNA sample. Additives such as polyvinylpyrrolidone (PVP) are often included
to help remove polyphenolic compounds.[1][2]

Applications

The CTAB method is highly versatile and can be applied to a wide variety of plant tissues,
including:

e Fresh young leaves
e Roots and stems

e Flower buds

e Seeds

e Freeze-dried tissues

This method is particularly advantageous for plant species rich in polysaccharides and
polyphenols, such as yam and banana, where other methods may fail to produce high-quality
DNA.[3]

Quantitative Data Summary

The following table summarizes typical DNA yields and purity obtained using the CTAB method
from various plant tissues. These values can vary depending on the plant species, tissue type,
and specific modifications to the protocol.
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Plant DNA Yield A260/A280 A260/A230
. . . . . Reference
Species/Tissue (pgl/g of tissue) Ratio Ratio
341.7 - 897.2
Petunia hybrida /ul from
) y (hal N Not specified Not specified [4]
(various tissues) unspecified

tissue amount)

Plant Leaves

15-40 18-2.0 19-22 [5]
(general)
~200 - 800 (ng/ul
Chimonanthus (niu
from 25mg ~1.8-2.1 ~15-2.2 [6]
praecox (leaves) )
tissue)
Dioscorea 287.40 - 424.95
rotundata (yam ng/pl from
(yam) (ng/i N 2.10-2.19 Not specified [3]
& Musa sp. unspecified
(banana) tissue amount)

Experimental Protocol: CTAB DNA Extraction from
Plant Leaf Tissue

This protocol is a standard method for extracting genomic DNA from fresh plant leaf tissue.
Modifications may be required for different plant species or tissue types.

Materials and Reagents:

e CTAB Extraction Buffer:

o

2% (w/v) CTAB

[¢]

100 mM Tris-HCI (pH 8.0)

o

20 mM EDTA (pH 8.0)

1.4 M NaCl

o

o

1% (w/v) PVP (Polyvinylpyrrolidone)
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o 0.2% (v/v) B-mercaptoethanol (add just before use in a fume hood)

e Chloroform:isoamyl alcohol (24:1)

* |sopropanol (ice-cold)

e 70% Ethanol (ice-cold)

o TE Buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)
e RNase A (10 mg/mL)

e Liquid nitrogen

e Mortar and pestle

e Microcentrifuge tubes (1.5 mL or 2.0 mL)

o Water bath or heating block

e Microcentrifuge

e \ortex mixer

Procedure:

o Tissue Preparation:

1. Weigh approximately 100-200 mg of fresh, young leaf tissue.

2. Freeze the tissue in liquid nitrogen to prevent DNA degradation.

3. Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle.
e Lysis:

1. Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.
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2. Immediately add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer (with [3-
mercaptoethanol).

3. Vortex thoroughly to mix the powder with the buffer.

4. Incubate the mixture in a water bath at 65°C for 30-60 minutes with occasional gentle
swirling.

Purification:

1. After incubation, add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1) to the
tube.

2. Mix gently by inversion for 5-10 minutes to form an emulsion. Caution: Do not vortex
vigorously as this can shear the DNA.

3. Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.

4. Carefully transfer the upper aqueous phase to a new, clean microcentrifuge tube. Avoid
disturbing the interface.

DNA Precipitation:

1. Add 0.7 volumes (e.g., 700 uL for every 1 mL of aqueous phase) of ice-cold isopropanol to
the transferred agueous phase.

2. Mix gently by inversion until a white, thread-like DNA precipitate becomes visible.
3. Incubate at -20°C for at least 30 minutes to enhance precipitation.

4. Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

Washing:

1. Carefully decant the supernatant without disturbing the DNA pellet.

2. Add 1 mL of ice-cold 70% ethanol to wash the pellet.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

3. Gently dislodge the pellet by flicking the tube and then centrifuge at 12,000 x g for 5
minutes.

4. Carefully decant the ethanol.

5. Repeat the wash step once more.

e Resuspension:

1. After the final wash, remove as much ethanol as possible and air-dry the pellet for 5-10
minutes at room temperature. Do not over-dry the pellet, as this can make it difficult to
dissolve.

2. Resuspend the DNA pellet in 50-100 pL of TE Buffer.
3. To facilitate dissolution, incubate at 65°C for 10 minutes with gentle flicking.

4. (Optional but recommended) Add 1 pL of RNase A (10 mg/mL) and incubate at 37°C for
30 minutes to remove RNA contamination.

o Storage:

o Store the purified DNA at -20°C for long-term use.

Visualizations
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Caption: Workflow of the CTAB DNA extraction protocol from plant tissues.
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Caption: Mechanism of CTAB in separating DNA from cellular components.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

